Carbuterol Acetate
Overview
Description
Carbuterol acetate is a chemical compound with the empirical formula C13H21N3O3 · C2H4O2 and a molecular weight of 327.38. It is known for its applications in various scientific fields, particularly in analytical and veterinary contexts .
Mechanism of Action
Target of Action
Carbuterol Acetate is a short-acting β2 adrenoreceptor agonist . The primary targets of this compound are the β2 adrenoreceptors, which play a crucial role in the relaxation of smooth muscle in the airways, leading to bronchodilation and relief of bronchospasm.
Biochemical Pathways
The increase in cAMP levels leads to the relaxation of smooth muscle in the airways .
Result of Action
The primary molecular effect of this compound is the relaxation of smooth muscle in the airways, leading to bronchodilation. This results in relief from bronchospasm, making breathing easier for individuals with conditions like asthma .
Preparation Methods
The synthesis of carbuterol acetate involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route often includes:
Step 1: Preparation of the core structure by reacting appropriate starting materials under controlled conditions.
Step 2: Introduction of functional groups through reactions such as alkylation or acylation.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control over reaction parameters .
Chemical Reactions Analysis
Carbuterol acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Carbuterol acetate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods
Biology: Employed in studies involving cellular and molecular biology to investigate its effects on various biological pathways
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of respiratory conditions due to its bronchodilator properties
Industry: Utilized in the development of veterinary pharmaceuticals and as a component in various industrial processes
Comparison with Similar Compounds
Carbuterol acetate can be compared with other similar compounds, such as:
- Clenbuterol hydrochloride
- Salbutamol acetate
- Terbutaline hemisulfate
- Zilpaterol hydrochloride
These compounds share similar bronchodilator properties but differ in their selectivity, potency, and duration of action. This compound is unique in its high selectivity for beta-2 adrenergic receptors and its prolonged duration of action compared to some of these compounds .
Properties
IUPAC Name |
acetic acid;[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3.C2H4O2/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19;1-2(3)4/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVBPQODLKHLCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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